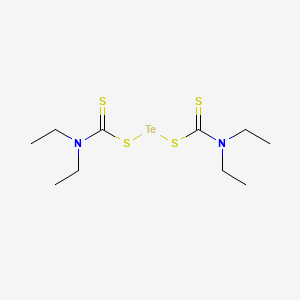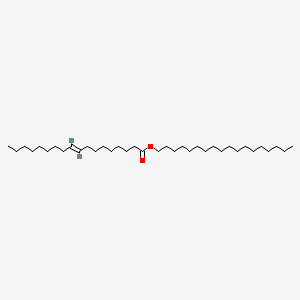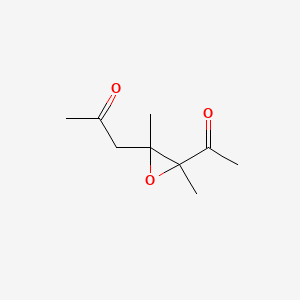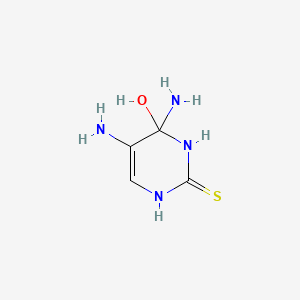
bis-(Diethyldithiocarbamato-S,S')tellurium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(Diethyldithiocarbamato-S,S’)tellurium: is an organotellurium compound with the molecular formula C10H24N2S4Te It is a coordination complex where tellurium is bonded to two diethyldithiocarbamate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis-(Diethyldithiocarbamato-S,S’)tellurium typically involves the reaction of tellurium tetrachloride with sodium diethyldithiocarbamate in an aqueous medium. The reaction proceeds as follows:
TeCl4+2NaS2CN(C2H5)2→Te(S2CN(C2H5)2)2+4NaCl
The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods: Industrial production methods for bis-(Diethyldithiocarbamato-S,S’)tellurium are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis-(Diethyldithiocarbamato-S,S’)tellurium can undergo oxidation reactions, where the tellurium center is oxidized to a higher oxidation state. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: The compound can be reduced to lower oxidation states of tellurium using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur, where the diethyldithiocarbamate ligands are replaced by other ligands. This can be achieved using various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent oxidation.
Substitution: Nucleophiles such as phosphines, amines; reactions are conducted in solvents like dichloromethane or tetrahydrofuran.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: New tellurium complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: Bis-(Diethyldithiocarbamato-S,S’)tellurium is used as a precursor for the synthesis of other tellurium-containing compounds. It is also employed in the study of coordination chemistry and the development of new ligands.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique chemical properties make it a candidate for studying biological interactions and mechanisms.
Industry: In the industrial sector, bis-(Diethyldithiocarbamato-S,S’)tellurium is used in the production of semiconductors and other electronic materials. It is also utilized in the synthesis of catalysts and other functional materials.
Mécanisme D'action
The mechanism by which bis-(Diethyldithiocarbamato-S,S’)tellurium exerts its effects involves coordination to various molecular targets. The tellurium center can interact with nucleophilic sites on biomolecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Bis-(Diethyldithiocarbamato)zinc: Similar coordination complex with zinc instead of tellurium.
Bis-(Diethyldithiocarbamato)copper: Copper analog with similar ligand structure.
Bis-(Diethyldithiocarbamato)nickel: Nickel complex with diethyldithiocarbamate ligands.
Uniqueness: Bis-(Diethyldithiocarbamato-S,S’)tellurium is unique due to the presence of tellurium, which imparts distinct chemical and physical properties compared to its zinc, copper, and nickel counterparts
Propriétés
Numéro CAS |
15080-52-1 |
|---|---|
Formule moléculaire |
C10H20N2S4Te |
Poids moléculaire |
424.1 g/mol |
Nom IUPAC |
diethylcarbamothioylsulfanyltellanyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C10H20N2S4Te/c1-5-11(6-2)9(13)15-17-16-10(14)12(7-3)8-4/h5-8H2,1-4H3 |
Clé InChI |
NMNOWQICZVBOIQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)S[Te]SC(=S)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)

![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)


![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)

![4H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B13817818.png)
![3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)

![dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate](/img/structure/B13817841.png)

